molecular formula C24H23F3N2O3 B11536490 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B11536490
M. Wt: 444.4 g/mol
InChI Key: SWFXKPJMYWTMDQ-XODNFHPESA-N
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Description

  • This compound is a hydrazide derivative with a complex structure. Let’s break it down:
    • The core structure consists of an acetohydrazide moiety (a hydrazide group attached to an acetyl group).
    • The compound also contains a furan ring, a trifluoromethylphenyl group, and a 5-methyl-2-(propan-2-yl)phenoxy group.
  • Its systematic name is quite lengthy, so it’s often referred to by its IUPAC name or a simplified version.
  • The compound’s properties, solubility, and stability are areas of interest for researchers.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed investigation requires specialized research and experimental data.

    Properties

    Molecular Formula

    C24H23F3N2O3

    Molecular Weight

    444.4 g/mol

    IUPAC Name

    2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

    InChI

    InChI=1S/C24H23F3N2O3/c1-15(2)20-9-7-16(3)11-22(20)31-14-23(30)29-28-13-19-8-10-21(32-19)17-5-4-6-18(12-17)24(25,26)27/h4-13,15H,14H2,1-3H3,(H,29,30)/b28-13+

    InChI Key

    SWFXKPJMYWTMDQ-XODNFHPESA-N

    Isomeric SMILES

    CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

    Canonical SMILES

    CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

    Origin of Product

    United States

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